molecular formula C17H12O5S B030170 5-Keto Vioxx CAS No. 179175-15-6

5-Keto Vioxx

Numéro de catalogue: B030170
Numéro CAS: 179175-15-6
Poids moléculaire: 328.3 g/mol
Clé InChI: LJZJWBAPABMSII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of 5-Keto Vioxx involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-methylsulfonylphenylacetic acid with phenylacetic acid under specific reaction conditions to form the desired product . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction mixture is then heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product.

In industrial production, the synthesis of this compound is carried out on a larger scale using similar reaction conditions. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the pure compound .

Activité Biologique

5-Keto Vioxx, also known as 5-Keto Rofecoxib, is a derivative of Rofecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). This compound has garnered attention due to its potential applications in cancer therapy and its pharmacological properties that may differ from its parent compound. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, comparative studies with similar compounds, and relevant research findings.

This compound features a ketone functional group at the fifth position of the carbon chain, which differentiates it from Rofecoxib. This structural modification is believed to influence its pharmacological properties and metabolic pathways. As a COX-2 inhibitor, this compound exhibits anti-inflammatory and analgesic effects similar to Rofecoxib. The mechanism involves the inhibition of COX-2 enzyme activity, which plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.

Table 1: Comparison of COX-2 Inhibitors

CompoundStructure FeaturesUnique Properties
RofecoxibContains a methylsulfonyl groupFirst selective COX-2 inhibitor
CelecoxibContains a sulfonamide groupInhibits COX-1 at higher concentrations
EtoricoxibFeatures a pyridine ringLonger half-life compared to Rofecoxib
ParecoxibProdrug form; converted to active formAdministered intravenously for rapid action
This compound Contains a ketone functional groupPotentially distinct pharmacological properties

Biological Activity and Pharmacokinetics

Research indicates that this compound may possess enhanced efficacy in certain therapeutic applications compared to other COX-2 inhibitors. Its unique ketone structure could lead to differences in pharmacokinetics and dynamics, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies and Research Findings

  • Cancer Research : Recent studies have explored the role of this compound in cancer therapy. Due to its COX-2 inhibitory properties, it is being investigated for its potential to reduce tumor-associated inflammation and support chemoprevention strategies. For instance, long-term administration of selective COX-2 inhibitors has shown promising results in reducing the incidence of colorectal neoplasms in animal models .
  • Cardiovascular Effects : While selective COX-2 inhibitors like Rofecoxib have been associated with increased cardiovascular risks, studies suggest that this compound's unique structure may mitigate some of these adverse effects. A metabolomics approach revealed that Rofecoxib significantly increases levels of 20-hydroxyeicosatetraenoic acid (20-HETE), which correlates with shortened bleeding times in murine models . Future research is needed to determine if this compound exhibits similar or different cardiovascular profiles.
  • Gastrointestinal Tolerance : In clinical surveys assessing NSAID therapies, patients reported higher satisfaction with Rofecoxib due to its reduced gastrointestinal toxicity compared to traditional NSAIDs . Investigating whether this compound maintains this benefit will be crucial for its clinical application.

Propriétés

IUPAC Name

3-(4-methylsulfonylphenyl)-4-phenylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZJWBAPABMSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479644
Record name 5-Keto Vioxx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179175-15-6
Record name 5-Keto Vioxx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 21.4 g (0.10 mol) of 4-(methylsulfonyl) phenylacetic acid [Forrest, et al., J. Chem. Soc. (1948), 1501-1506] and 18.8 g (0.10 mol) of potassium benzoyl formate in 200 mL of Ac2O is stirred and refluxed for 2 h. The reaction mixture is cooled to r.t. and poured into 1L of H2O and stirred until the Ac2O dissolves (ca. 2h). The precipitate is filtered and dried to obtain the title compound. If desired, it is recrystallized from HOAc or acetone.
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
potassium benzoyl formate
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.